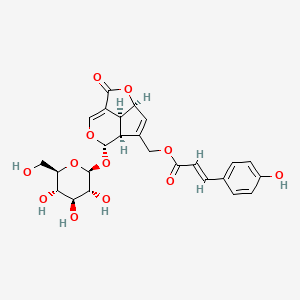

10-O-Coumaroyl-10-O-deacetylasperuloside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in certain plant species, particularly in the genus Galium. It is classified as an iridoid glycoside, a type of secondary metabolite known for its diverse biological activities. The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

10-O-Coumaroyl-10-O-deacetylasperuloside can be synthesized through organic synthesis methods. The synthetic route typically involves the esterification of 10-O-deacetylasperuloside with coumaric acid under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The extraction process includes:

Plant Material Collection: Harvesting the plant species containing the compound.

Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.

Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound

Análisis De Reacciones Químicas

Types of Reactions

10-O-Coumaroyl-10-O-deacetylasperuloside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution

Major Products Formed

Oxidation: Oxidized iridoid derivatives.

Reduction: Reduced iridoid glycosides.

Substitution: Substituted iridoid glycosides with various functional groups

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Research has indicated that 10-O-Coumaroyl-10-O-deacetylasperuloside exhibits significant antidiabetic effects. A study involving Globularia alypum L. demonstrated that extracts containing this compound could lower blood glucose levels and improve insulin sensitivity. The mechanism of action appears to involve the modulation of glucose metabolism pathways, making it a potential candidate for diabetes management .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays that measure its ability to scavenge free radicals. In vitro studies have shown that this compound can reduce oxidative stress markers in cells, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated through multiple studies. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions .

Antibacterial Activity

This compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains. Studies indicate that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a promising candidate for developing new antibacterial agents .

Anticancer Potential

The anticancer properties of this compound have been explored in several cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic applications. Its effect on cell viability has been assessed using assays like MTT, revealing significant cytotoxicity against various cancer types, including breast and glioblastoma cancers .

Phytochemical Profile

The phytochemical profile of this compound includes its structural characteristics and the presence of other bioactive compounds within the plant extracts from which it is derived. The compound is often analyzed using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm its identity and quantify its concentration in different plant matrices .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 10-O-Coumaroyl-10-O-deacetylasperuloside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi .

Comparación Con Compuestos Similares

10-O-Coumaroyl-10-O-deacetylasperuloside can be compared with other iridoid glycosides, such as:

10-O-deacetylasperuloside: Lacks the coumaroyl group, making it less bioactive.

Asperuloside: Contains an acetyl group instead of the coumaroyl group, resulting in different biological activities.

Loganin: Another iridoid glycoside with distinct structural features and bioactivities .

The uniqueness of this compound lies in its coumaroyl group, which enhances its biological activities and makes it a valuable compound for research and industrial applications.

Actividad Biológica

10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in various plant species, particularly within the genus Globularia. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Profile

- Chemical Formula : C25H26O12

- Molecular Weight : 542.5 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's antioxidant capacity was comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through several assays. It was shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition rates were significant, indicating that this compound may serve as a therapeutic agent in managing inflammatory conditions.

Antibacterial Activity

This compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured using broth microdilution methods:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

| Pseudomonas aeruginosa | 1.5 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

The anticancer effects of this compound were assessed using various cancer cell lines, including MDA-MB-231 (breast cancer) and A1235 (glioblastoma). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 15 to 30 µg/mL across different cell lines, indicating its potential as an adjunct therapy in cancer treatment .

Study on Antidiabetic Effects

A study focusing on the antidiabetic properties of extracts containing this compound revealed its ability to inhibit α-glucosidase and α-amylase activities significantly. The IC50 values for these enzymes were reported as follows:

| Enzyme | IC50 (mg/mL) |

|---|---|

| α-Glucosidase | 0.52 |

| α-Amylase | 0.57 |

These results suggest that the compound may help manage postprandial blood glucose levels .

Phytotoxicity Assessment

In a phytotoxicity assessment using Arabidopsis thaliana, it was observed that treatment with this compound inhibited root growth and altered auxin distribution within the plant. The IC50 for seedling growth inhibition was recorded at 6.9 µg/mL, highlighting its potential use in controlling weed growth .

Propiedades

IUPAC Name |

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFDBOBLMXBLDZ-ULUBWVSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.